molecular formula C2H7NO5Si B1167173 tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate CAS No. 116889-78-2

tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B1167173
CAS No.: 116889-78-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries, including textiles, food, and cosmetics, due to its ability to impart vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of aromatic amines, followed by coupling reactions with naphthalene derivatives. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific pH levels, temperatures, and solvents.

Major Products Formed

Scientific Research Applications

Tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and drug delivery systems.

    Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The mechanism of action of tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with cellular components. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
  • Phenyl boronic acid (PBA) containing BODIPY dyes

Uniqueness

Tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate stands out due to its unique combination of azo and sulfonate groups, which impart distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring vibrant and stable dyes.

Properties

CAS No.

116889-78-2

Molecular Formula

C2H7NO5Si

Molecular Weight

0

Origin of Product

United States

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